molecular formula C8H6N2OS B3009880 5-(1H-pyrazol-5-yl)thiophene-2-carbaldehyde CAS No. 1015939-92-0

5-(1H-pyrazol-5-yl)thiophene-2-carbaldehyde

Cat. No.: B3009880
CAS No.: 1015939-92-0
M. Wt: 178.21
InChI Key: MUTMFFPAHUERBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1H-pyrazol-5-yl)thiophene-2-carbaldehyde is an organic compound that belongs to the class of pyrazole derivatives. It features a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions, combined with a thiophene ring, which is a 5-membered aromatic ring containing four carbon atoms and one sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-pyrazol-5-yl)thiophene-2-carbaldehyde typically involves the condensation of appropriate pyrazole and thiophene derivatives. One common method includes the reaction of 5-bromo-2-thiophenecarboxaldehyde with pyrazole under basic conditions, followed by purification through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

5-(1H-pyrazol-5-yl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The compound can participate in electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride) and solvents like dichloromethane.

Major Products

    Oxidation: 5-(1H-pyrazol-5-yl)thiophene-2-carboxylic acid.

    Reduction: 5-(1H-pyrazol-5-yl)thiophene-2-methanol.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

5-(1H-pyrazol-5-yl)thiophene-2-carbaldehyde is utilized in several scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex molecules with desired properties.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 5-(1H-pyrazol-5-yl)thiophene-2-carbaldehyde involves its interaction with molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The specific pathways and targets depend on the context of its application, such as inhibiting enzyme activity in antimicrobial research or binding to receptors in drug development .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde
  • 5-Nitro-2-thiophenecarboxaldehyde
  • 5-Bromo-2-thiophenecarboxaldehyde
  • 5-(2-Fluorophenyl)thiophene-2-carbaldehyde
  • 5-Dimethylamino-thiophene-2-carbaldehyde

Uniqueness

5-(1H-pyrazol-5-yl)thiophene-2-carbaldehyde is unique due to its combination of a pyrazole ring and a thiophene ring, which imparts distinct electronic and steric properties.

Properties

IUPAC Name

5-(1H-pyrazol-5-yl)thiophene-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2OS/c11-5-6-1-2-8(12-6)7-3-4-9-10-7/h1-5H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUTMFFPAHUERBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C2=CC=NN2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.